N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-11-12(7-10)20-23-19-11)18-13-8-14(17-9-16-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWCAHNLYZLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, modulating their activity . The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on core scaffolds and substituents: pyrazole-carboximidamides , thiazole-carboxamides , and pyrimidine-based kinase inhibitors . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Scaffold Differences :
- The benzothiadiazole core in the target compound differs from the thiazole or pyrazole cores in analogs. Benzothiadiazole’s electron-deficient nature may enhance binding to π-π interaction-rich targets (e.g., DNA or kinase ATP pockets), whereas thiazole/pyrazole derivatives often prioritize hydrogen bonding via carboxamide groups .
Substituent Impact :
- The pyrrolidine group in the target compound contrasts with the piperazine in BMS-354825 and Biopharmacule analogs . Pyrrolidine’s smaller ring size and reduced basicity may alter membrane permeability or target selectivity compared to piperazine-containing analogs.
- Aryl substituents (e.g., chloro, bromo) in pyrazole-carboximidamides correlate with enhanced antimicrobial activity, suggesting that similar halogenation in the benzothiadiazole core could modulate bioactivity.
Biological Activity :
- BMS-354825 (dasatinib analog) demonstrates robust kinase inhibition and in vivo efficacy in leukemia models , while pyrazole-carboximidamides show broader but less specific antitumor activity . The target compound’s lack of documented activity necessitates extrapolation from these analogs.
Biological Activity
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrimidine ring substituted with a pyrrolidine group and a benzothiadiazole moiety. This structural configuration is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 295.37 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Vanilloid Receptor 1 (TRPV1) : This compound has been identified as an antagonist of TRPV1, which plays a crucial role in pain perception. By inhibiting this receptor, the compound may reduce nociceptive signaling.
- Insulin-like Growth Factor 1 Receptor (IGF-1R) : Similar compounds have shown modulation of IGF-1R, which is involved in cell growth and proliferation. This interaction suggests potential applications in cancer therapy.
- Biochemical Pathways : The compound may influence various metabolic processes through enzyme inhibition, potentially affecting pathways related to inflammation and cellular metabolism.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. For instance:
- Cell Line Studies : In human endothelial cells, the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's biological effects:
- Pain Models : In rodent models of neuropathic pain, administration of the compound resulted in a marked decrease in pain sensitivity compared to control groups. This supports its role as a TRPV1 antagonist.
Case Study 1: Antitumor Activity
A recent study explored the antitumor efficacy of this compound in xenograft models of breast cancer. The findings indicated that:
- Tumor growth was significantly inhibited at doses of 10 mg/kg when administered bi-weekly.
Case Study 2: Metabolic Regulation
Another investigation focused on the compound's effects on metabolic disorders. In diabetic mouse models:
- The compound improved insulin sensitivity and reduced blood glucose levels after four weeks of treatment.
Summary of Findings
The biological activity of this compound is characterized by:
- Pain Reduction : Effective TRPV1 antagonist properties leading to decreased pain sensitivity.
- Antitumor Effects : Significant inhibition of tumor growth in preclinical cancer models.
- Metabolic Benefits : Improvement in insulin sensitivity and glucose regulation in diabetic models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
